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Compound of Interest

Compound Name: CGP 28392

Cat. No.: B1668488

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties and structure of
CGP 28392, a dihydropyridine derivative known for its activity as a partial calcium channel
agonist. This document is intended for researchers, scientists, and professionals in the field of
drug development who are interested in the pharmacological profile and experimental
applications of this compound.

Chemical Structure and Properties

CGP 28392, with the IUPAC name ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-0x0-4,7-
dihydro-1H-furo[3,4-b]pyridine-3-carboxylate, is a chiral molecule that has been studied
primarily as a racemic mixture.[1] Its fundamental chemical and physical properties are
summarized in the tables below.
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Identifier Value

ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-

IUPAC Name 0x0-4,7-dihydro-1H-furo[3,4-b]pyridine-3-
carboxylate

CAS Number 89289-93-0[2]

Molecular Formula Ci1sH17F2NOs[1][2]
CCOC(=0)C1=C(NC2=C(C1C3=CC=CC=C30

SMILES
C(F)F)C(=0)0C2)C[2]

Synonyms CGP-28392, Ciba 28392[2]

Physicochemical Properties

Property Value Source
Molecular Weight 365.33 g/mol [1]
XLogP3-AA 3 Computed by XLogP3 3.0[2]

Computed by Cactvs
Hydrogen Bond Donor Count 1

3.4.8.18[2]
Hydrogen Bond Acceptor 8 Computed by Cactvs
Count 3.4.8.18[2]
Computed by Cactvs
Rotatable Bond Count 6
3.4.8.18[2]
Exact Mass 365.10747897 Da Computed by PubChem 2.2[2]

Computed by Cactvs

Topological Polar Surface Area  73.9 A2
3.4.8.18[2]

Note: Experimental data for properties such as melting point, solubility, and pKa are not readily
available in the reviewed literature. The provided data is based on computational models.

Mechanism of Action: A Calcium Channel Agonist
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CGP 28392 is characterized as a dihydropyridine derivative that acts as a calcium channel
agonist. Unlike calcium channel blockers, which inhibit the influx of calcium ions, CGP 28392
facilitates the opening of voltage-dependent L-type calcium channels, thereby increasing the
influx of Ca2* into the cell. This activity leads to a range of physiological effects, most notably
positive inotropic effects in cardiac muscle and vasoconstriction in smooth muscle.

The signaling pathway for vascular smooth muscle contraction, which is modulated by CGP
28392, is depicted below.

Click to download full resolution via product page

Vascular Smooth Muscle Contraction Pathway

Key Experimental Findings

Studies have demonstrated that CGP 28392 enhances calcium influx in various cell types,
leading to distinct physiological responses.

Cardiovascular Effects

In cardiac preparations, CGP 28392 exhibits a positive inotropic effect, increasing the force of
contraction. In vascular smooth muscle, it potentiates contractions induced by depolarizing

stimuli.

Endocrine Effects
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In pancreatic islet cells, CGP 28392 has been shown to modulate insulin secretion in a
glucose-dependent manner, highlighting the role of L-type calcium channels in this process.

itative Biological

Parameter Value

CelllTissue Type

ECso (Inotropic effect) 2x10-"M

Cultured embryonic chick

ventricular cells

KD ([*H]nitrendipine

displacement)

22+095x107"M

Intact chick heart cells

Semimaximal effective
concentration (intracellular 22x10"M

Ca?* increase)

Human platelets[3]

Experimental Protocols

The following sections outline the general methodologies for key experiments involving CGP

28392.

Radioligand Binding Assay

This assay is used to determine the binding affinity of CGP 28392 to the dihydropyridine

binding site on L-type calcium channels.
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Assay Preparation

Membrane Preparation Radioligand CGP 28392 Solution
(e.g., from heart tissue) (e.g., [BH]nitrendipine) (varying concentrations)

Binding and Separation

Incubation of membranes,
radioligand, and CGP 28392

Rapid Filtration
(to separate bound and free radioligand)

Detection and Analysis
Y

Scintillation Counting
(to quantify bound radioactivity)

l

Data Analysis
(to determine ICso and Ki)

Click to download full resolution via product page

Radioligand Binding Assay Workflow

Methodology:

 Membrane Preparation: Homogenize tissue (e.g., guinea pig heart) in a suitable buffer and
prepare a membrane fraction by differential centrifugation.[4]

¢ Binding Reaction: Incubate the membrane preparation with a fixed concentration of a
radiolabeled dihydropyridine antagonist (e.g., [3H]nitrendipine) and varying concentrations of
unlabeled CGP 28392.[4]
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» Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber
filters to separate the membrane-bound radioligand from the free radioligand.[4]

» Quantification: Measure the radioactivity retained on the filters using liquid scintillation
counting.[4]

» Data Analysis: Determine the concentration of CGP 28392 that inhibits 50% of the specific
binding of the radioligand (ICso) and calculate the inhibitory constant (Ki).[4]

45Caz+ Uptake Assay

This assay directly measures the effect of CGP 28392 on the influx of calcium into cells.
Methodology:

o Cell Preparation: Culture cells of interest (e.g., vascular smooth muscle cells) to confluence.
o Assay Buffer: Prepare a physiological salt solution containing 4>CacCl-.

e Treatment: Incubate the cells with CGP 28392 for a defined period.

o Stimulation: Depolarize the cells with a high concentration of KCI to open voltage-gated
calcium channels.

o Termination and Lysis: Stop the uptake by washing with an ice-cold buffer containing a
calcium chelator (e.g., EGTA). Lyse the cells to release the intracellular contents.

e Quantification: Measure the amount of °Ca?* in the cell lysate using a scintillation counter.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in the cell membrane,
providing detailed insights into the effects of CGP 28392 on calcium channel gating.

Methodology:

o Cell Preparation: Isolate single cells suitable for patch-clamp recording.
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o Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate
intracellular solution.

» Giga-seal Formation: Form a high-resistance seal between the micropipette and the cell
membrane.

e Recording Configuration: Establish a whole-cell or single-channel recording configuration.

» Data Acquisition: Apply voltage protocols to elicit calcium channel currents and record the
resulting ionic currents in the absence and presence of CGP 28392.

e Analysis: Analyze the effects of CGP 28392 on parameters such as current amplitude,
activation and inactivation kinetics, and single-channel open probability.

Conclusion

CGP 28392 serves as a valuable pharmacological tool for investigating the function and
regulation of L-type calcium channels. Its agonistic properties provide a unique means to probe
the physiological consequences of enhanced calcium influx in a variety of cell types. The
experimental protocols outlined in this guide offer a foundation for researchers to further
explore the mechanism of action and potential therapeutic applications of this and similar
compounds. Further research is warranted to determine its full pharmacokinetic and
pharmacodynamic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [CGP 28392: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668488#cgp-28392-structure-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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